N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Overview
Description
“N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that belongs to a series of N-substituted-2-oxo-4-phenylazetidin-1-yl-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives . These compounds are synthesized using pharmacophoric features with aromatic hydrophobic aryl ring (A), NH-C=O as hydrogen bonding domain, the nitrogen atom as electron donor (D), and phenyl as distal aryl ring © .
Synthesis Analysis
The synthesis of these compounds involves a ligand-based drug design approach . The synthesized derivatives were characterized using NMR, mass, CHN analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR spectrum shows the presence of aromatic hydrogens, NH-C=O, and the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were determined by their C, H, and N analysis . The FT-IR spectrum shows the presence of C–S, C=N, –N=O str of NO2, and amide C=O .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4S2/c25-16(22-19-21-14-7-6-13(24(27)28)9-15(14)30-19)8-12-10-29-18(20-12)23-17(26)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,23,26)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSFUAGUDFJKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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